molecular formula C20H15FO3 B11394969 6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11394969
M. Wt: 322.3 g/mol
InChI Key: QNHCCJPWWUKIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with ethyl, fluorophenyl, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable intermediate, such as a substituted chromenone, followed by the introduction of the furo moiety through cyclization reactions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
  • 4-methoxy-7H-furo[3,2-g]chromen-7-one

Uniqueness

6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both furo and chromenone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15FO3

Molecular Weight

322.3 g/mol

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H15FO3/c1-3-14-11(2)15-8-16-17(12-4-6-13(21)7-5-12)10-23-18(16)9-19(15)24-20(14)22/h4-10H,3H2,1-2H3

InChI Key

QNHCCJPWWUKIGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.